![molecular formula C12H16BNO3 B1408796 4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid CAS No. 1704063-48-8](/img/structure/B1408796.png)
4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid
Overview
Description
“4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid” is a boronic acid derivative . It has a molecular formula of C12H16BNO3. This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid” consists of a phenyl group attached to a boronic acid group via a piperidinylmethyl linker . The boronic acid group contains a boron atom bonded to two hydroxyl groups .
Scientific Research Applications
Antiviral Therapeutics
4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid, as a derivative of phenylboronic acid, has been utilized in the development of antiviral therapeutics. Specifically, phenylboronic-acid-modified nanoparticles (NPs) demonstrate potential as antiviral inhibitors, particularly against the Hepatitis C virus. These nanoparticles showcase reduced cellular toxicities and promising therapeutic strategies for viral entry inhibition (Khanal et al., 2013).
Biomedical Applications
Phenylboronic acid derivatives, including 4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid, are significant in biomedical research. For instance, they are used in the synthesis of supramolecular assemblies for various applications, such as drug delivery systems and tissue engineering (Pedireddi & Seethalekshmi, 2004).
Photodynamic Therapy and Imaging
In the field of cancer diagnostics and therapeutics, phenylboronic acid-functionalized pyrene derivatives have been synthesized for specific applications like two-photon imaging of cell surface sialic acids and photodynamic therapy. These applications are crucial for in situ recognition and treatment of cancer cells (Li & Liu, 2021).
Chemical Engineering Applications
Phenylboronic acid and its derivatives play a vital role in chemical engineering. They are known for forming reversible complexes with various compounds like polyols, which are used for recognition, separation, and detection. This property has led to their applications in insulin delivery, tissue engineering, separation systems, and sensor systems (Chu Liang-yin, 2006).
Gene Transfection
Modifications of polyethylenimine with phenylboronic acid groups, including 4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid derivatives, have shown improved efficiency in gene delivery. These modifications enhance DNA condensation ability and cell uptake, demonstrating their significance in gene therapy (Peng et al., 2010).
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acids, are commonly used in organic synthesis , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
It is known that boronic acids are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
Given its potential use in sm cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
As a potential reagent in sm cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.
Action Environment
It is known that the success of sm cross-coupling reactions, in which boronic acids are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of the compound may be influenced by factors such as temperature, pH, and the presence of other functional groups.
properties
IUPAC Name |
[4-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c15-12-5-7-14(8-6-12)9-10-1-3-11(4-2-10)13(16)17/h1-4,16-17H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGRDEVLEYOMPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC(=O)CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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